2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid Donepezil Open-Ring Keto Acid is an impurity of Donepezil, a medication for the treatment of Alzheimer's disease.
Brand Name: Vulcanchem
CAS No.: 197010-25-6
VCID: VC0192796
InChI: InChI=1S/C24H29NO5/c1-29-22-14-19(21(24(27)28)15-23(22)30-2)13-20(26)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,27,28)
SMILES: COC1=C(C=C(C(=C1)CC(=O)CC2CCN(CC2)CC3=CC=CC=C3)C(=O)O)OC
Molecular Formula: C24H29NO5
Molecular Weight: 411.498

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid

CAS No.: 197010-25-6

Cat. No.: VC0192796

Molecular Formula: C24H29NO5

Molecular Weight: 411.498

* For research use only. Not for human or veterinary use.

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid - 197010-25-6

Specification

CAS No. 197010-25-6
Molecular Formula C24H29NO5
Molecular Weight 411.498
IUPAC Name 2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid
Standard InChI InChI=1S/C24H29NO5/c1-29-22-14-19(21(24(27)28)15-23(22)30-2)13-20(26)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,27,28)
Standard InChI Key YIAUAIMWYFAKMQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CC(=O)CC2CCN(CC2)CC3=CC=CC=C3)C(=O)O)OC
Appearance White to Off-White Solid
Melting Point 90-93˚C

Introduction

Chemical Identity and Structural Characteristics

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is an organic compound with a complex molecular structure. Its chemical makeup includes aromatic rings, heterocyclic components, and various functional groups that contribute to its specific properties and reactivity patterns.

Basic Identification Data

The compound is represented by the molecular formula C24H29NO5 with a molecular weight of 411.498 g/mol . It is officially registered under CAS number 197010-25-6 and has been assigned the UNII identifier AGY4FP2TTK by the FDA . This chemical entity is classified among Donepezil-related compounds, specifically as an impurity arising during synthesis processes.

Nomenclature and Synonyms

The compound is known by several names in scientific and industrial contexts:

  • 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid (primary name)

  • Donepezil Open-Ring Keto Acid

  • Donepezil Impurity A

  • 4,5-Dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]benzoic Acid

  • Benzoic acid, 4,5-dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]-

  • Donepezil-002

These various designations reflect its structural relationship to Donepezil and its status as a characterized impurity in pharmaceutical manufacturing processes.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is essential for its proper handling, storage, and application in research and quality control processes.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior under various conditions and its utility in pharmaceutical applications.

Table 1: Physical Properties of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid

PropertyValueNote
Physical StateSolid
ColorWhite to Off-White
Melting Point90-93°C
Boiling Point551.7±45.0°CPredicted value
Density1.181±0.06 g/cm³Predicted value
Storage Temperature-20°C (Freezer)Recommended for stability

Chemical Properties and Reactivity

The chemical properties of this compound are influenced by its functional groups, particularly the carboxylic acid moiety and the ketone group, which contribute to its reactivity profile.

The compound possesses a predicted pKa value of 4.04±0.36, indicating the acidity of its carboxylic group . This property is relevant for understanding its behavior in various pH environments and potential interactions with other chemical entities or biological systems.

Solubility Profile

The solubility characteristics of this compound are important considerations for its handling in laboratory settings and pharmaceutical applications:

  • Chloroform: Slightly soluble

  • DMSO (Dimethyl sulfoxide): Slightly soluble

  • Methanol: Slightly soluble

These solubility properties influence extraction methods, purification processes, and formulation approaches when working with this compound.

Structural Relationship to Donepezil

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is structurally related to Donepezil, a medication approved for Alzheimer's disease treatment. The compound is specifically characterized as an "open-ring" derivative of Donepezil.

Structural Comparison

The compound is often referred to as "Donepezil Open Ring" or "Donepezil Open-Ring Keto Acid" due to its structural similarity to Donepezil but with an open ring configuration. This structural relationship is significant in understanding its origin during Donepezil synthesis and its potential pharmacological implications.

Synthesis and Production

The synthesis of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is primarily relevant in the context of Donepezil production, where it emerges as a process-related impurity.

Formation During Donepezil Synthesis

This compound typically forms during the complex organic chemistry reactions involved in Donepezil synthesis. It represents a specific structural variant that can arise from side reactions or incomplete cyclization during the manufacturing process. The open-ring configuration distinguishes it from the target Donepezil molecule, making it identifiable as a characterized impurity.

Synthetic Optimization

Research on this compound focuses significantly on optimizing Donepezil synthesis conditions to minimize its formation. This involves careful control of reaction parameters, purification processes, and quality assurance measures to ensure that the final pharmaceutical product maintains high purity standards with minimal impurity content.

Applications in Pharmaceutical Research

Despite being classified as an impurity, 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid serves important functions in pharmaceutical research and quality control.

Reference Standard Applications

SupplierProduct NumberQuantityPrice (USD)Reference
TRCB2886801 mg$190
TRCB28868025 mg$2,170
Biosynth CarbosynthIB1854125 mg$2,750
Dideu Industries Group LimitedN/APer gram$1.10
Career Henan Chemical CoN/APer kg$1.00

Research Findings and Current Investigations

Research involving 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is predominantly focused on pharmaceutical manufacturing optimization and quality control methodologies.

Process Optimization Studies

Current research aims to develop improved synthesis pathways for Donepezil that minimize the formation of this and other impurities. This involves investigating reaction mechanisms, catalytic systems, and process parameters that influence impurity profiles during pharmaceutical manufacturing.

Analytical Method Development

Research efforts also address the development and validation of sensitive analytical methods for detecting and quantifying this compound in pharmaceutical preparations. These studies contribute to enhancing quality control protocols and ensuring the safety and efficacy of Donepezil-based medications.

Future Research Directions

The ongoing study of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid may extend beyond its current applications as a characterized impurity, potentially exploring broader pharmaceutical implications.

Structure-Activity Relationship Studies

Future research might investigate the structure-activity relationships between this open-ring compound and Donepezil, potentially uncovering insights into the pharmacological mechanisms of Donepezil and related compounds. Such studies could contribute to the development of next-generation acetylcholinesterase inhibitors for neurodegenerative conditions.

Alternative Synthetic Pathways

Research may also explore alternative synthetic routes that could either minimize the formation of this impurity or potentially utilize it as an intermediate in new synthetic pathways. This could lead to more efficient and cost-effective production methods for Donepezil and related pharmaceutical compounds.

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